molecular formula C19H15FN6O2 B2972314 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 1903722-45-1

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2972314
CAS No.: 1903722-45-1
M. Wt: 378.367
InChI Key: GWWCKDQBVLQFIR-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is an organic compound known for its intriguing structural attributes and potential applications. The compound's structure features a fluoro-substituted benzotriazine core linked to a benzamide group through an ethyl chain, with a pyrazolyl moiety attached. This unique structure has made it a subject of interest in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide generally follows these steps:

  • Synthesis of the benzotriazinone core: : Starting with a fluoro-substituted benzotriazine precursor, a series of condensation reactions are carried out under controlled conditions.

  • Formation of the ethyl linker: : An ethylation reaction introduces the ethyl chain, typically under basic conditions.

  • Introduction of the pyrazolyl group: : Through a cyclization reaction, the pyrazolyl moiety is incorporated.

  • Attachment of the benzamide group: : Finally, amidation occurs, often using coupling reagents like EDCI or DCC, to yield the final compound.

Industrial Production Methods

While laboratory synthesis is well-documented, industrial-scale production might differ slightly to optimize yield and reduce costs. Key steps involve:

  • Scalable condensation and cyclization reactions.

  • Using robust and cost-effective reagents.

  • Employing automated systems for reaction control and purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazolyl moiety.

  • Reduction: : Reduction reactions can modify the benzotriazinone core or the benzamide group.

  • Substitution: : Halogen substitution reactions might take place at the fluoro position under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

  • Substitution: : Nucleophiles such as sodium hydroxide or ammonia.

Major Products

  • From Oxidation: : Oxidized derivatives, often increasing polarity.

  • From Reduction: : Reduced forms, potentially modifying biological activity.

  • From Substitution: : Substituted products, possibly enhancing or altering function.

Scientific Research Applications

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is employed in diverse research areas:

  • Chemistry: : Investigated for its reactive intermediates and stability.

  • Biology: : Potential use as a probe in biochemical assays due to its unique fluorescence properties.

  • Medicine: : Explored for its pharmacological activities, possibly including anti-inflammatory or anticancer properties.

  • Industry: : Studied as a potential material for organic electronics due to its electron-rich structure.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can involve multiple pathways:

  • Molecular Targets: : It may target specific enzymes or receptors due to its structural specificity.

  • Pathways: : Potentially modulates signaling pathways, particularly those involving oxidative stress or apoptosis.

Comparison with Similar Compounds

Comparing N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide with similar compounds:

  • N-(2-benzyl)-3-(1H-pyrazol-1-yl)benzamide: : Lacks the fluoro-substitution and triazine ring, altering its reactivity and application.

  • 6-fluoro-4-oxobenzo[d][1,2,3]triazine derivatives: : Similar core but different functional groups, leading to varied biological activities.

  • Pyrazolylbenzamide compounds: : Missing the triazine core, affecting their structural and electronic properties.

This comparison highlights the unique structural features and resultant effects of this compound.

There you go

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O2/c20-14-5-6-17-16(12-14)19(28)26(24-23-17)10-8-21-18(27)13-3-1-4-15(11-13)25-9-2-7-22-25/h1-7,9,11-12H,8,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWCKDQBVLQFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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